molecular formula C23H21FN4O4 B2655747 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile CAS No. 946377-44-2

5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile

Cat. No. B2655747
CAS RN: 946377-44-2
M. Wt: 436.443
InChI Key: ZNBZNKCCCPTMJS-UHFFFAOYSA-N
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Description

5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity : Some compounds, including those structurally related to the query compound, have been synthesized and found to possess moderate to good antimicrobial activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Characterization

  • Synthesis and Biological Evaluation : Compounds structurally similar to the query molecule have been synthesized, characterized, and evaluated for their biological activities. These include antibacterial and anthelmintic activities, demonstrating potential for use in treating infections and parasitic infestations (Sanjeevarayappa et al., 2015).

Biological Activities and Applications

  • Antimicrobial and Antilipase Activity : Research has shown that compounds structurally related to the query compound exhibit good to moderate antimicrobial activity, as well as antiurease and antilipase activities. This suggests potential applications in the treatment of diseases where these enzymes play a key role (Başoğlu et al., 2013).

  • Antimicrobial Agents : Analogous compounds have been synthesized and evaluated for their antimicrobial activities, demonstrating potential as new antimicrobial agents, particularly against Gram-positive and Gram-negative bacterial strains (Jadhav et al., 2017).

Role in Neuropharmacology

  • Neuropharmacological Applications : Studies involving analogs of the query compound have explored their role in modulating neuropharmacological processes, such as feeding, arousal, and stress. This research opens up possibilities for using such compounds in treating disorders related to these processes (Piccoli et al., 2012).

Radiofluorination and Imaging Applications

  • Imaging Applications : Compounds with structural similarities have been synthesized and radiofluorinated, indicating potential use in imaging techniques like positron emission tomography (PET) for receptor imaging or metabolic pathway investigations (Tietze et al., 2006).

properties

IUPAC Name

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c1-30-19-8-5-16(13-20(19)31-2)22(29)27-9-11-28(12-10-27)23-18(14-25)26-21(32-23)15-3-6-17(24)7-4-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZNKCCCPTMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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